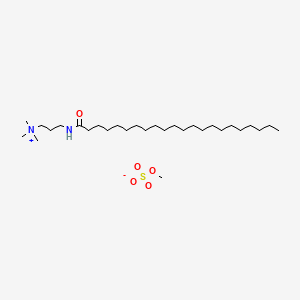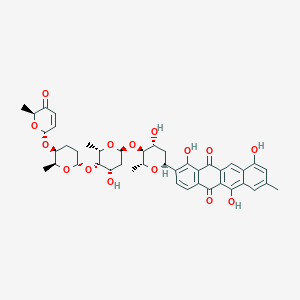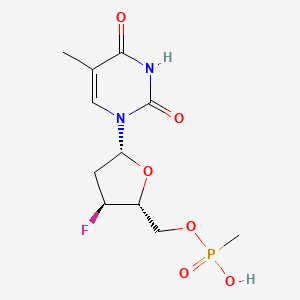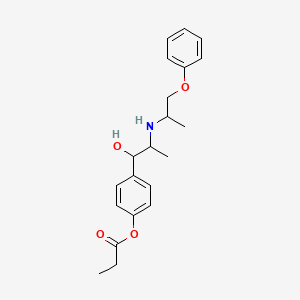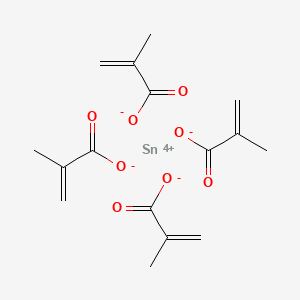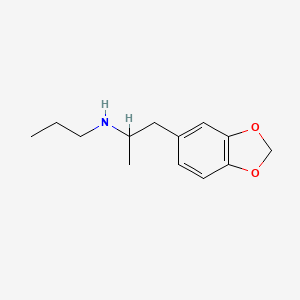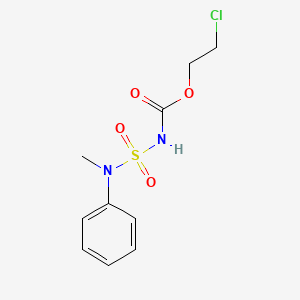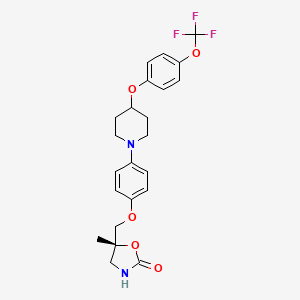
Delamanid metabolite M4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delamanid metabolite M4 is a derivative of Delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized in the body to form several metabolites, including M4. This metabolite plays a crucial role in the pharmacokinetics and pharmacodynamics of Delamanid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid and its metabolites involves complex chemical reactions. Delamanid is primarily metabolized by albumin into its metabolites. The specific synthetic routes and reaction conditions for Delamanid metabolite M4 are not extensively detailed in the literature. the general process involves the metabolic conversion of Delamanid in the presence of albumin .
Industrial Production Methods: Industrial production of Delamanid and its metabolites, including M4, involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The exact industrial production methods for this compound are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: Delamanid metabolite M4 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include albumin and other biological catalysts. The metabolic conversion primarily occurs in the liver, where enzymes facilitate the oxidation and reduction reactions.
Major Products Formed: The major products formed from the reactions involving this compound include other oxidative metabolites. These products contribute to the overall pharmacological activity of Delamanid in treating tuberculosis .
Wissenschaftliche Forschungsanwendungen
Delamanid metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is researched for its role in the treatment of multidrug-resistant tuberculosis. The metabolite’s pharmacokinetics and pharmacodynamics are crucial for understanding the drug’s efficacy and safety. In the industry, this compound is used in the development of new antitubercular agents and other pharmaceutical compounds .
Vergleich Mit ähnlichen Verbindungen
Delamanid metabolite M4 is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological effects. Similar compounds include other nitroimidazole derivatives such as Pretomanid and Metronidazole. These compounds also exhibit antitubercular activity but differ in their metabolic pathways and mechanisms of action. This compound’s unique metabolic conversion by albumin and its specific inhibition of mycolic acid synthesis distinguish it from these other compounds .
Conclusion
This compound is a significant compound in the treatment of multidrug-resistant tuberculosis Its unique chemical properties, metabolic pathways, and pharmacological effects make it a valuable subject of scientific research
Eigenschaften
| 1202874-97-2 | |
Molekularformel |
C23H25F3N2O5 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |
InChI-Schlüssel |
YWUUOWBFZQTMER-JOCHJYFZSA-N |
Isomerische SMILES |
C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Kanonische SMILES |
CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



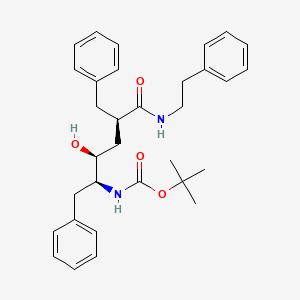
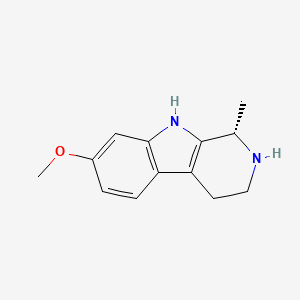
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

